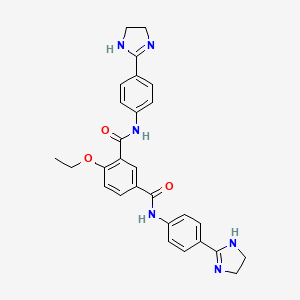
Methyl 10-phenylundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-phenylundecanoate is an organic compound with the molecular formula C18H28O2. It is an ester derived from phenylundecanoic acid and methanol. This compound is known for its unique structural properties, which include a phenyl group attached to the tenth carbon of an undecanoate chain. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 10-phenylundecanoate can be synthesized through the Friedel–Crafts alkylation of benzene with methyl 10-undecenoate. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperatures to ensure the formation of the desired product . The reaction conditions, including temperature and reaction time, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel–Crafts alkylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of phenylundecanoic acid or phenylundecanone.
Reduction: Formation of 10-phenylundecanol.
Substitution: Formation of nitro, sulfonyl, or other substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 10-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of methyl 10-phenylundecanoate involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 10-methylundecanoate: Similar in structure but with a methyl group instead of a phenyl group.
Methyl undecanoate: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Uniqueness
Methyl 10-phenylundecanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in chemical synthesis and potentially more active in biological systems compared to its simpler counterparts .
Propriétés
Numéro CAS |
6268-53-7 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
methyl 10-phenylundecanoate |
InChI |
InChI=1S/C18H28O2/c1-16(17-13-9-7-10-14-17)12-8-5-3-4-6-11-15-18(19)20-2/h7,9-10,13-14,16H,3-6,8,11-12,15H2,1-2H3 |
Clé InChI |
UYMANYMIQXXKBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCC(=O)OC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


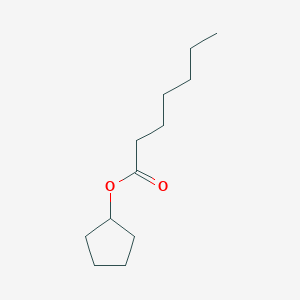
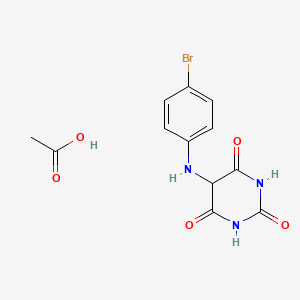

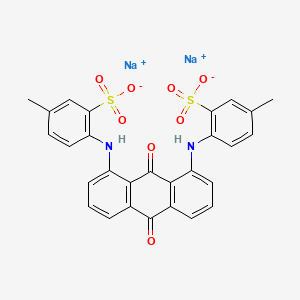
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
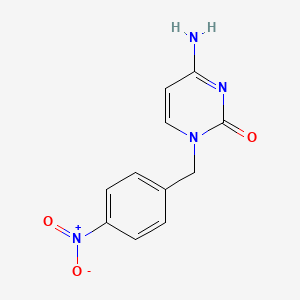
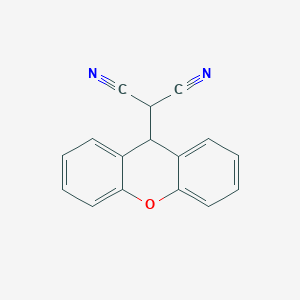

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


